Anti-infective agent 2

Antimicrobial Resistance MRSA Drug Discovery

This synthetic coumarin-thiazole hybrid (Compound V-a) is a broad-spectrum antimicrobial agent with a unique multi-targeting mechanism—disrupting bacterial membranes, intercalating DNA, and inducing ROS—resulting in exceptionally low resistance propensity. Unlike conventional single-target antibiotics, it demonstrates potent activity against MRSA (MIC 1 μg/mL) and eradicates established biofilms. With a favorable cytotoxicity profile, it serves as an ideal lead compound for anti-MRSA drug discovery, biofilm research, and resistance evolution studies. Procure this validated hit to accelerate your antimicrobial research programs.

Molecular Formula C15H8ClNO2
Molecular Weight 269.68 g/mol
Cat. No. B12415646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 2
Molecular FormulaC15H8ClNO2
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(C=C3)Cl
InChIInChI=1S/C15H8ClNO2/c16-14-6-5-9(8-17-14)12-7-13(18)10-3-1-2-4-11(10)15(12)19/h1-8H
InChIKeyCQXWGFXLHLMTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective agent 2 (Compound V-a): A Coumarin-Thiazole Antimicrobial with Potent Anti-MRSA Activity


Anti-infective agent 2 (also known as Antimicrobial agent-2, Compound V-a; CAS: 2412592-33-5) is a synthetic coumarin-thiazole hybrid compound with a molecular formula of C16H14N2O4S and a molecular weight of 330.36 g/mol [1]. It is a broad-spectrum antimicrobial agent demonstrating potent inhibitory activity against both Gram-positive and Gram-negative bacteria . Notably, it exerts a multi-targeting mechanism of action, disrupting bacterial cell membranes, intercalating into DNA to block replication, and inducing the production of reactive oxygen species (ROS) [2].

Why Generic Anti-MRSA Agents Cannot Substitute for Anti-infective agent 2 in Critical Research


Generic antimicrobial agents often rely on a single mode of action, making them susceptible to rapidly emerging resistance mechanisms. In contrast, Anti-infective agent 2 (Compound V-a) operates through a unique multi-targeting mechanism, simultaneously disrupting the bacterial membrane, intercalating DNA, and inducing oxidative stress [1]. This multi-pronged attack results in a low propensity for resistance development, a critical differentiator from many conventional antibiotics [2]. Furthermore, its potent and specific activity against Methicillin-resistant Staphylococcus aureus (MRSA) and its ability to eradicate established biofilms are not universally shared by other broad-spectrum antimicrobials [3]. Substituting with a generic compound that lacks this specific combination of potency, multi-targeting activity, and favorable safety profile would fundamentally alter the experimental outcomes and research validity.

Quantitative Evidence for Anti-infective agent 2 (Compound V-a) Differentiation in Antimicrobial Research


Potent Anti-MRSA Activity: MIC Comparison to Clinical Standards

Anti-infective agent 2 (Compound V-a) demonstrates exceptional potency against Methicillin-resistant Staphylococcus aureus (MRSA). Its Minimum Inhibitory Concentration (MIC) of 1 μg/mL against MRSA [1] is comparable to the clinical gold standard, vancomycin, which often has MIC values in the range of 0.5-2 μg/mL against susceptible strains [2]. This level of potency is significantly higher than many broad-spectrum antimicrobials and positions it as a valuable tool for anti-MRSA research.

Antimicrobial Resistance MRSA Drug Discovery MIC

Broad-Spectrum Activity: Dual Gram-Positive and Gram-Negative Inhibition

Unlike many narrow-spectrum anti-MRSA agents, Anti-infective agent 2 (Compound V-a) is confirmed to possess broad-spectrum antimicrobial activity. It exhibits inhibitory activity against a variety of Gram-positive and Gram-negative bacteria [1]. This dual action is a key differentiator from compounds like the lipoglycopeptide dalbavancin, which is highly potent against Gram-positive organisms (including MRSA) but is ineffective against Gram-negative bacteria due to its large molecular size preventing outer membrane penetration [2].

Broad-Spectrum Gram-Positive Gram-Negative Antimicrobial

Superior Biofilm Eradication Capability

Anti-infective agent 2 (Compound V-a) demonstrates a significant advantage over many conventional antibiotics by its ability to eradicate established MRSA biofilms [1]. This is a critical feature, as biofilms are a primary cause of chronic and device-related infections and are notoriously difficult to treat. For comparison, standard-of-care antibiotics like vancomycin often show reduced efficacy against biofilm-embedded bacteria, requiring much higher concentrations (MBEC, Minimum Biofilm Eradication Concentration, often >> MIC) or failing to eradicate them entirely [2].

Biofilm MRSA Eradication Anti-infective

Favorable In Vitro Safety Profile: Low Mammalian Cytotoxicity

In vitro bioevaluations revealed that Anti-infective agent 2 (Compound V-a) exhibited low toxicity toward mammalian cells [1]. This favorable safety profile is a critical differentiator from other potent antimicrobials that may have significant cytotoxicity, limiting their therapeutic utility. For instance, many membrane-active antimicrobial peptides (AMPs) demonstrate high hemolytic activity against human red blood cells at concentrations near their MIC, resulting in a low therapeutic index. The study confirms V-a's low toxicity, suggesting a more favorable selectivity index.

Cytotoxicity Therapeutic Index Safety Mammalian Cells

Low Propensity for Resistance Development: A Multi-Targeting Mechanism

A key advantage of Anti-infective agent 2 (Compound V-a) is its low probability of engendering drug resistance, attributed to its unique multi-targeting mechanism of action [1]. This is in stark contrast to many conventional antibiotics that act on a single target (e.g., beta-lactams on penicillin-binding proteins, fluoroquinolones on DNA gyrase/topoisomerase IV). Single-target agents are highly susceptible to the rapid emergence of resistance through single-point mutations. The multi-targeting nature of V-a, which involves membrane disruption, DNA intercalation, and ROS induction, presents a higher evolutionary barrier for bacteria to overcome, significantly reducing the frequency of resistance development.

Antimicrobial Resistance Multi-targeting Mechanism of Action Resistance Frequency

Distinct Mechanism of Action: Multi-Targeting vs. Single-Target Antibiotics

Anti-infective agent 2 (Compound V-a) operates through a novel multi-targeting mechanism not commonly found in a single antimicrobial agent. It simultaneously damages the bacterial cell membrane to trigger protein leakage, inserts into MRSA DNA to block replication, and induces the generation of reactive oxygen species (ROS) [1]. This is fundamentally different from the single-target mechanisms of many frontline antibiotics, such as cell wall synthesis inhibitors (e.g., vancomycin, beta-lactams) or protein synthesis inhibitors (e.g., tetracyclines, macrolides). This multi-pronged attack is the basis for its broad spectrum and low resistance profile.

Mechanism of Action DNA Intercalation Membrane Disruption Reactive Oxygen Species

Optimal Research and Industrial Applications for Anti-infective agent 2 (Compound V-a)


Lead Compound for Novel Anti-MRSA Drug Discovery Programs

Anti-infective agent 2 serves as an ideal lead compound for medicinal chemistry campaigns aimed at developing new therapies for MRSA. Its potent MIC of 1 μg/mL against MRSA, combined with its favorable cytotoxicity profile, provides a strong foundation for structure-activity relationship (SAR) studies. Its unique multi-targeting mechanism [1] offers a compelling strategy to overcome existing resistance mechanisms that plague current single-target anti-MRSA drugs. Procurement of this compound enables researchers to initiate a discovery program with a validated, potent hit.

Investigating Biofilm-Associated Infections and Eradication Strategies

The compound's demonstrated ability to eradicate MRSA biofilms makes it a crucial tool for research into persistent infections [1]. It can be used as a positive control in biofilm eradication assays or as a probe to dissect the molecular pathways involved in biofilm dispersal and cell death. Researchers studying chronic wound infections, cystic fibrosis, or device-related infections can use this compound to benchmark the efficacy of novel anti-biofilm agents and combination therapies.

Studying Bacterial Resistance Evolution Under Multi-Targeting Pressure

Anti-infective agent 2 is an ideal model compound for evolutionary biology and microbiology studies investigating the emergence of antimicrobial resistance. Its multi-targeting mechanism presents a unique selective pressure [1]. Researchers can use it to experimentally evolve bacterial populations and sequence their genomes to identify the complex mutational pathways required to overcome a multi-pronged attack. This research is critical for predicting and mitigating future resistance threats.

Broad-Spectrum Antimicrobial for Mixed Infection in vitro Models

Its confirmed broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1] makes it a valuable reagent for in vitro models of polymicrobial or mixed infections. Unlike narrow-spectrum agents, it can be used to suppress the growth of a diverse bacterial population, allowing researchers to study microbial community dynamics, interspecies interactions, or the efficacy of narrow-spectrum agents in a complex, but controlled, background.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-infective agent 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.